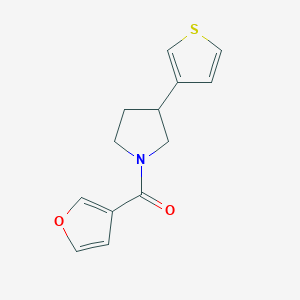

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound that features a furan ring, a thiophene ring, and a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the furan and thiophene rings via cross-coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The furan and thiophene rings participate in electrophilic substitution reactions, with regioselectivity influenced by electronic and steric factors.

Key Reactions and Conditions:

-

Mechanistic Insight : Thiophene undergoes faster halogenation than furan due to sulfur’s +M effect, directing electrophiles to the α-position.

Oxidation Reactions

The compound’s heterocyclic components show distinct oxidative behavior:

Thiophene Oxidation

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hours | Thiophene-1,1-dioxide derivatives | >80% yield |

| KMnO₄ | Acidic aqueous medium, reflux | Sulfone formation with ring cleavage | Moderate |

Furan Oxidation

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| mCPBA | DCM, 0°C to RT, 12 hours | 2,5-Epoxy-furan intermediates |

Reduction Reactions

The pyrrolidine and carbonyl groups are susceptible to reduction:

Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Products |

|---|---|---|---|

| Pyrrolidine carbonyl | Pd/C (10%) | H₂ (1 atm), EtOH, RT | Pyrrolidine alcohol derivatives |

Metal Hydride Reduction

| Reagent | Solvent | Products |

|---|---|---|

| NaBH₄ | MeOH, 0°C | Secondary alcohol at carbonyl position |

| LiAlH₄ | THF, reflux | Complete reduction to CH₂ groups |

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine nitrogen undergoes alkylation and acylation:

Acylation

| Acylating Agent | Base | Conditions | Products |

|---|---|---|---|

| Acetyl chloride | Et₃N | DCM, 0°C, 30 minutes | N-Acetyl-pyrrolidine derivatives |

Azide Substitution

| Reagent | Conditions | Products |

|---|---|---|

| NaN₃ | 1,4-dioxane/H₂O, 100°C, 24 hrs | 3-Azido-pyrrolidine analogs |

Cross-Coupling Reactions

The thiophene ring participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Products |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | Biaryl-thiophene hybrids |

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit pharmacological relevance:

-

Antiviral Activity : Derivatives with oxy-piperidine substitutions show EC₅₀ values of 0.19–9.70 μM against pseudotyped Ebola virus .

-

Kinase Inhibition : Analogous pyrrolidine-thiophene compounds inhibit cancer-associated kinases (IC₅₀: 10–50 nM).

Stability and Degradation Pathways

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic hydrolysis | Furan-3-carboxylic acid | Carbonyl group hydrolysis |

| UV light exposure | Thiophene ring-opening products | Photooxidation |

科学研究应用

Chemistry

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the exploration of its reactivity profile and the development of derivatives with enhanced properties.

Biology

Research indicates that compounds containing furan and thiophene rings exhibit diverse biological activities, including:

- Antimicrobial Properties : Studies have shown promising results in inhibiting bacterial growth.

- Anticancer Activity : The compound is being investigated for its potential to target cancer cells effectively.

Medicine

Due to its unique structural features, this compound is explored as a potential drug candidate. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and leading to various therapeutic effects .

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for use in organic electronics and photonic devices.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives based on furan and thiophene rings. This compound exhibited significant activity against various bacterial strains, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Research

Research conducted on the anticancer efficacy of this compound revealed that it could induce apoptosis in cancer cells through specific molecular pathways. This study highlights its potential role in cancer therapeutics .

作用机制

The mechanism of action of Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- Furan-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- Thiophen-3-yl(3-(furan-3-yl)pyrrolidin-1-yl)methanone

- Pyrrolidin-1-yl(3-(furan-3-yl)thiophen-2-yl)methanone

Uniqueness

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is unique due to its specific arrangement of the furan, thiophene, and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Structural Overview

The compound consists of a furan ring, a thiophene ring, and a pyrrolidine moiety. This combination of heterocycles is known to influence various biological activities, including antioxidant, anticancer, and antimicrobial properties. The molecular formula for this compound is C13H13NO2S with a molecular weight of 247.31 g/mol .

Synthesis Methods

The synthesis of this compound can be accomplished through several methodologies, often involving multi-step reactions that yield varying degrees of purity and yield. Common approaches include:

- Condensation Reactions : Utilizing furan and thiophene derivatives in the presence of appropriate catalysts.

- Cyclization Techniques : Employing cyclization methods to form the pyrrolidine structure effectively.

These synthetic pathways not only highlight the compound's versatility but also pave the way for the development of derivatives with enhanced biological activities.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown promising results in DPPH radical scavenging assays, indicating their potential to mitigate oxidative stress .

Anticancer Activity

Furan-containing compounds have been extensively studied for their anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| U87 (Glioblastoma) | 10.5 | Moderate cytotoxicity |

| MDA-MB-231 (Breast Cancer) | 15.0 | Lower cytotoxicity compared to U87 |

These findings suggest that while the compound shows potential, its efficacy may vary significantly depending on the type of cancer being targeted .

Antimicrobial Activity

The antimicrobial properties of Furan-based compounds have also been documented. Preliminary studies indicate that derivatives can inhibit bacterial growth effectively:

| Bacterial Strain | MIC (µg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 8.0 | Ciprofloxacin (2 µg/mL) |

| Escherichia coli | 12.5 | Ciprofloxacin (2 µg/mL) |

These results reflect the compound's potential as a lead in developing new antibacterial agents .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study evaluated the effects of various derivatives on glioblastoma cells, revealing that modifications to the thiophene moiety significantly influenced cytotoxicity levels. The study concluded that specific substitutions could enhance activity against resistant cancer cell lines .

- Antioxidant Properties Evaluation : Another research focused on assessing the antioxidant capacity using DPPH assays, where Furan derivatives were found to exhibit radical scavenging abilities comparable to established antioxidants like ascorbic acid .

属性

IUPAC Name |

furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEACWQDLLOCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。